molecular formula C9H5ClFNO2S2 B2717762 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 1235440-85-3

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B2717762
CAS No.: 1235440-85-3
M. Wt: 277.71
InChI Key: XULJACLVRVTLIL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride (CAS 1235440-85-3) is a sulfonyl chloride derivative featuring a thiazole ring substituted with a 4-fluorophenyl group at position 2 and a sulfonyl chloride (–SO₂Cl) group at position 4. Its molecular formula is C₉H₅ClFNO₂S₂, with a molecular weight of 277.72 g/mol . The compound’s structure combines the electron-withdrawing fluorine atom on the phenyl ring with the reactive sulfonyl chloride group, making it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-15-9(12-8)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULJACLVRVTLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent to form the thiazole ring. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions generally require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride has been synthesized and evaluated for its potential as a lead compound in drug development. Its structural characteristics make it suitable for modifications that can enhance therapeutic efficacy against various diseases.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values indicating potent anticancer activity.

CompoundCell LineIC50 (µM)Reference
Derivative AA549 (lung cancer)15.72
Derivative BMCF-7 (breast cancer)20.5

Antimicrobial Activity

The thiazole moiety is associated with antimicrobial properties. Compounds derived from this compound have been tested against various bacterial strains.

Antimicrobial Testing Results
Research indicates promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. Enzyme inhibition studies suggest that it may play a role in modulating biochemical pathways relevant to cancer and microbial resistance.

Synthesis of this compound

The synthesis typically involves several steps:

  • Formation of Thiazole Ring : Using appropriate precursors under controlled conditions.
  • Introduction of Fluorophenyl Group : Through nucleophilic substitution reactions.
  • Conversion to Sulfonyl Chloride : Achieved via sulfonation reactions.

The biological activities of this compound derivatives include:

  • Anticancer Properties : Demonstrated through various in vitro assays showing significant cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Effects : Effective against a range of bacterial strains, indicating potential as an antibiotic agent.
  • Enzyme Inhibition : Potential to inhibit enzymes linked to cancer and microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids, proteins, and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride with structurally analogous sulfonyl chlorides, focusing on substituent effects, synthesis, and biological relevance.

Table 1: Comparative Analysis of Thiazole Sulfonyl Chlorides

Compound Name Substituent(s) Molecular Formula Key Structural Features Synthesis Highlights Biological Activity/Applications
This compound 4-Fluorophenyl (C2), –SO₂Cl (C4) C₉H₅ClFNO₂S₂ Electron-withdrawing fluorine enhances electrophilicity of –SO₂Cl Not explicitly described Derivatives likely explored for antitumor activity (inferred from analogs)
5-Phenyl-1,3-thiazole-4-sulfonyl chloride Phenyl (C5), –SO₂Cl (C4) C₉H₆ClNO₂S₂ Aromatic substitution at C5; less electronegative than fluorine Cyclization using Lawesson’s reagent, oxidative chlorination Sulfonamide derivatives show in vitro antitumor activity (60 cancer cell lines)
2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride 3-Bromophenyl (C2), –SO₂Cl (C4) C₉H₅BrClNO₂S₂ Bromine introduces steric bulk and polarizability Not detailed High-purity grades available; applications in life sciences
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiophene-thiazole hybrid, –SO₂Cl (thiophene C2) C₈H₇ClN₂O₂S₃ Sulfonyl chloride on thiophene ring; methyl-thiazole moiety Not described Reactive intermediate for heterocyclic drug synthesis

Key Comparative Insights

Substituent Effects on Reactivity and Electronic Properties Fluorine vs. Phenyl/Bromine: The 4-fluorophenyl group in the target compound enhances the electrophilicity of the sulfonyl chloride group due to fluorine’s strong electron-withdrawing nature. In contrast, the phenyl group in 5-phenyl-1,3-thiazole-4-sulfonyl chloride provides resonance stabilization but lacks fluorine’s inductive effects. Positional Isomerism: Substitution at C2 (fluorophenyl) vs. C5 (phenyl) alters the electronic environment of the thiazole ring. C2 substitution may direct reactivity toward the sulfonyl chloride group more effectively than C5 substitution .

Synthesis Methods The synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride involves Lawesson’s reagent-mediated cyclization and oxidative chlorination of intermediates .

Biological Activity Derivatives of 5-phenyl-1,3-thiazole-4-sulfonyl chloride exhibit broad-spectrum antitumor activity, suggesting that the fluorophenyl analog could have enhanced pharmacokinetic properties (e.g., metabolic stability, membrane permeability) due to fluorine’s lipophilicity .

Structural Hybrids Compounds like 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride demonstrate the versatility of sulfonyl chlorides in hybrid heterocyclic systems. The thiophene-thiazole hybrid may offer distinct electronic properties compared to monosubstituted thiazoles .

Biological Activity

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its reactivity and potential biological efficacy. Its chemical formula is C10_{10}H8_{8}ClF N2_{2}O2_{2}S.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, derivatives containing the 1,3-thiazole moiety have shown significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 μg/mL
This compoundEscherichia coli32 μg/mL
Other derivativesPseudomonas aeruginosaZOI: 10 mm

The introduction of halogen substituents, such as fluorine, has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

Research has also explored the antiviral potential of thiazole derivatives. A study on sulfonamide derivatives containing thiazole rings indicated that certain compounds exhibited approximately 50% inhibition against Tobacco Mosaic Virus (TMV), suggesting their potential in viral applications .

The mechanisms behind the biological activities of thiazole derivatives often involve interactions with microbial enzymes or cellular components. For instance, some compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . Additionally, the structural features of these compounds may allow them to disrupt viral replication processes.

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of various thiazole derivatives, researchers synthesized a series of compounds based on the thiazole framework. The synthesized compounds were evaluated for their antimicrobial and antiviral properties. Notably, compounds with fluorinated phenyl groups demonstrated enhanced activity against both bacterial and viral pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications at specific positions on the thiazole ring significantly influenced biological activity. For example, substituting different aryl groups led to variations in MIC values against E. coli and S. aureus. Compounds with electron-withdrawing groups showed improved potency compared to their non-substituted counterparts .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride?

The synthesis typically involves cyclization of precursor thioesters followed by oxidative chlorination. For example, Lawesson’s reagent can facilitate cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, with subsequent chlorination using Cl2 or SO2Cl2 to yield the sulfonyl chloride group . Alternative routes involve coupling 4-fluorophenyl moieties with thiazole intermediates under Pd catalysis, followed by sulfonation . Key challenges include controlling regioselectivity and minimizing byproducts like disulfides.

Q. How is the molecular structure of this compound validated in academic studies?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For instance, derivatives of 2-(4-fluorophenyl)thiazole sulfonyl chloride have been characterized with mean C–C bond lengths of 0.004 Å and R factors <0.06, confirming planar geometry at the thiazole ring . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR (e.g., sulfonyl chloride protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]<sup>+</sup> at m/z 290.978) .

Advanced Research Questions

Q. What strategies resolve low yields during sulfonyl chloride intermediate formation?

Yield optimization often requires adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of thiazole sulfide to Cl2) and temperature control (0–5°C to prevent overchlorination). Solvent polarity is critical: dichloromethane enhances electrophilic substitution compared to nonpolar alternatives . Contradictory reports on byproduct formation (e.g., sulfonic acids) suggest adding scavengers like DMF to sequester excess HCl . Kinetic studies using <sup>19</sup>F NMR can monitor intermediate stability .

Q. How are contradictions in antitumor activity data across cell lines interpreted?

In vitro screening against 60 cancer cell lines (e.g., NCI-60 panel) often reveals cell-type-specific IC50 variability. For example, sulfonamide derivatives of this compound show 10-fold higher potency in leukemia (CCRF-CEM, IC50 = 0.8 μM) versus renal cancer (ACHN, IC50 = 8.2 μM) due to differences in membrane transporter expression . Dose-response normalization (e.g., log[inhibitor] vs. viability) and synergy assays with cisplatin help distinguish intrinsic activity from off-target effects .

Q. What mechanistic insights explain the sulfonyl chloride group’s reactivity in nucleophilic substitutions?

The electrophilic sulfur atom in the sulfonyl chloride group undergoes nucleophilic attack by amines or alcohols, forming sulfonamides or sulfonate esters. Density functional theory (DFT) studies indicate a low-energy transition state (ΔG<sup>‡</sup> ≈ 15–20 kcal/mol) for this process, driven by the electron-withdrawing fluorophenyl and thiazole groups . Competing hydrolysis (to sulfonic acids) is mitigated by anhydrous conditions and catalytic bases like triethylamine .

Methodological Tables

Table 1: Key Analytical Data for Structural Confirmation

TechniqueParametersReference
X-ray diffractionSpace group P21/c, Z = 4
<sup>19</sup>F NMRδ −112 ppm (C6H4F)
HRMS[M+Na]<sup>+</sup> = 312.951 (calc. 312.948)

Table 2: Antitumor Activity Trends in NCI-60 Cell Lines

Cell LineTissue OriginIC50 (μM)
CCRF-CEMLeukemia0.8
ACHNRenal8.2
HCT-116Colon2.4

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